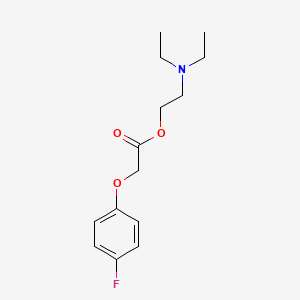![molecular formula C14H12N4O2 B14133290 N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities. The presence of a nitro group on the benzyl ring and an amine group on the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 1H-benzo[d]imidazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the benzimidazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 3-aminobenzyl-1H-benzo[d]imidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
科学的研究の応用
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and resulting in therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
類似化合物との比較
Similar Compounds
N-(2,3-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: Known for its antipain properties via modulation of α2-adrenergic receptors.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide: Exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: Used in the synthesis of benzothiazole-based compounds with various biological activities.
Uniqueness
N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both a nitro group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C14H12N4O2 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
N-[(3-nitrophenyl)methyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)11-5-3-4-10(8-11)9-15-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H2,15,16,17) |
InChIキー |
PEQXYESKMXRKBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


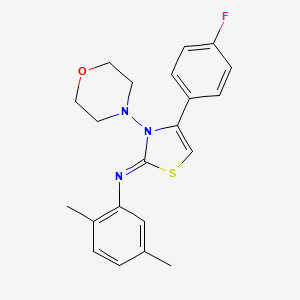
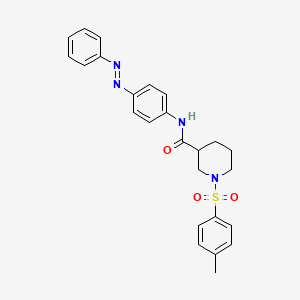
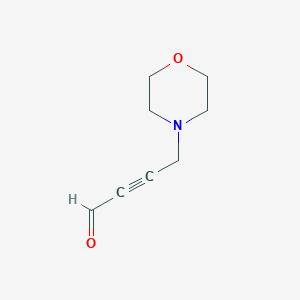
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
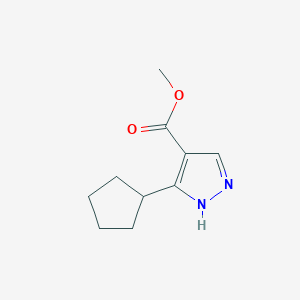

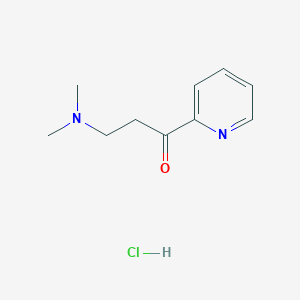


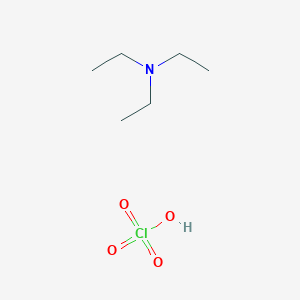
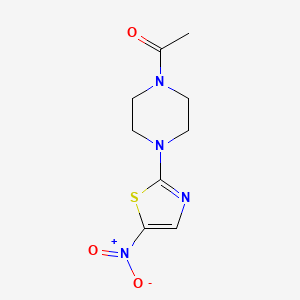
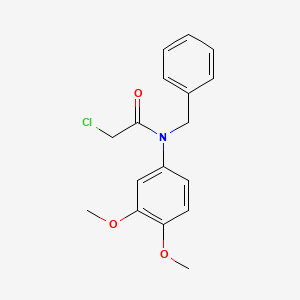
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
